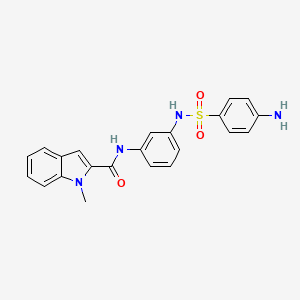
Phgdh-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phgdh-IN-2 is a small molecule inhibitor targeting 3-phosphoglycerate dehydrogenase (PHGDH), an enzyme that plays a crucial role in the serine biosynthesis pathway. PHGDH is responsible for the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, a key step in the production of serine. Elevated activity of PHGDH has been observed in various cancer cells, making it a significant target for cancer research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phgdh-IN-2 typically involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Phgdh-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Phgdh-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study enzyme inhibition and metabolic pathways.
Biology: Helps in understanding the role of serine biosynthesis in cellular processes.
Medicine: Investigated for its potential in cancer treatment by inhibiting PHGDH activity, thereby reducing serine production and affecting cancer cell proliferation.
Mecanismo De Acción
Phgdh-IN-2 exerts its effects by binding to the active site of PHGDH, inhibiting its enzymatic activity. This inhibition disrupts the serine biosynthesis pathway, leading to reduced levels of serine and its downstream metabolites. The molecular targets and pathways involved include the serine synthesis pathway, one-carbon metabolism, and related cellular processes .
Comparación Con Compuestos Similares
Phgdh-IN-2 is compared with other PHGDH inhibitors such as oridonin and other covalent inhibitors. While these compounds share a common target, this compound is unique in its binding affinity and specificity for PHGDH. Similar compounds include:
Oridonin: A natural product inhibitor with a different binding site on PHGDH.
Covalent Inhibitors: Compounds that form covalent bonds with PHGDH, leading to irreversible inhibition
This compound stands out due to its potent inhibitory effects and potential therapeutic applications in cancer treatment.
Propiedades
Fórmula molecular |
C22H20N4O3S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-[3-[(4-aminophenyl)sulfonylamino]phenyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H20N4O3S/c1-26-20-8-3-2-5-15(20)13-21(26)22(27)24-17-6-4-7-18(14-17)25-30(28,29)19-11-9-16(23)10-12-19/h2-14,25H,23H2,1H3,(H,24,27) |
Clave InChI |
WKJRUZSZIGPOBZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



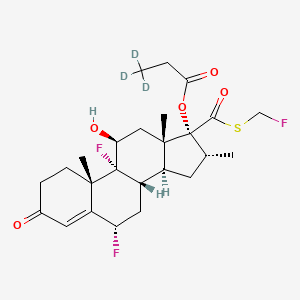
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)

![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
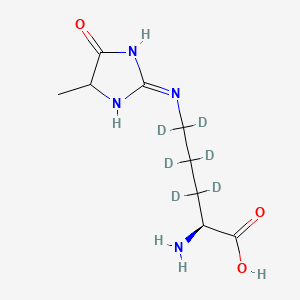
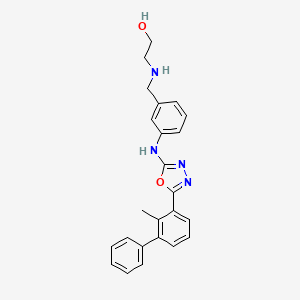

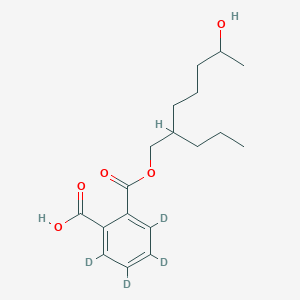

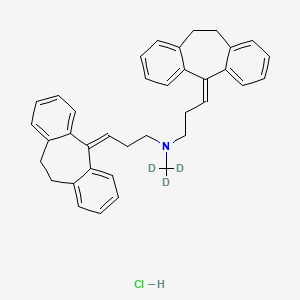
![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
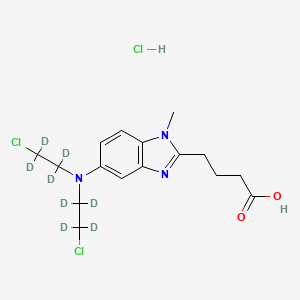
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
